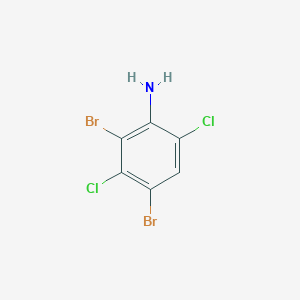

2,4-Dibromo-3,6-dichloroaniline

Description

The exact mass of the compound 2,4-Dibromo-3,6-dichloroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-3,6-dichloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3,6-dichloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-3,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDOOBMHAJTEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294387 | |

| Record name | 2,4-Dibromo-3,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27761-65-5 | |

| Record name | 27761-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-3,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMO-3,6-DICHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 2,4-Dibromo-3,6-dichloroaniline

This guide details the technical specifications, synthesis logic, and characterization of 2,4-Dibromo-3,6-dichloroaniline (CAS 27761-65-5) . It is written for organic chemists and process development scientists requiring a robust protocol for generating this specific poly-halogenated aniline derivative, often used as a high-purity reference standard in the quality control of mucolytic agents (e.g., Ambroxol intermediates) or as a scaffold in agrochemical synthesis.

Chemical Identity & Structural Analysis

This compound represents a fully substituted aniline ring (excluding the C5 position), creating a unique steric and electronic environment. The alternating halogen pattern (Br-Cl-Br-H-Cl) induces significant deshielding on the remaining aromatic proton and reduces the nucleophilicity of the amine group compared to the parent aniline.

| Property | Specification |

| Chemical Name | 2,4-Dibromo-3,6-dichloroaniline |

| CAS Number | 27761-65-5 |

| Molecular Formula | C₆H₃Br₂Cl₂N |

| Molecular Weight | 319.81 g/mol |

| Exact Mass | 318.80 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 108–112 °C (Typical range for pure isomer) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| SMILES | Nc1c(Br)c(Cl)c(Br)cc1Cl |

Synthesis Strategy: The "Directed Halogenation" Route

Why this route?

-

Regiocontrol: The amino group (-NH₂) is a strong ortho/para activator. In 2,5-dichloroaniline, the para position (C4) and one ortho position (C6) are open. The chlorines at C2 and C5 weakly deactivate but do not override the amine's direction.

-

Sterics: Bromination occurs sequentially. First at the less hindered C4 (para), then at C6 (ortho).

-

Renumbering: The product, 4,6-dibromo-2,5-dichloroaniline, is chemically identical to the target 2,4-dibromo-3,6-dichloroaniline (renumbered to give lower locants).

Reaction Pathway Diagram

Caption: Stepwise electrophilic aromatic substitution pathway utilizing the strong directing power of the amine group.

Experimental Protocol

This protocol is designed for a 10g scale. It uses Glacial Acetic Acid (AcOH) as the solvent, which stabilizes the amine and moderates the bromination rate to prevent tar formation.

Reagents:

-

Precursor: 2,5-Dichloroaniline (10.0 g, 61.7 mmol)

-

Brominating Agent: Elemental Bromine (Br₂) (21.7 g, 135.8 mmol, ~2.2 eq) OR N-Bromosuccinimide (NBS) (24.2 g, 2.2 eq). Note: Br₂ is preferred for atom economy in scale-up.

-

Solvent: Glacial Acetic Acid (100 mL).

-

Quench: Saturated Sodium Bisulfite (NaHSO₃) solution.

Step-by-Step Workflow:

-

Solubilization (Critical Control Point):

-

In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 10.0 g of 2,5-dichloroaniline in 80 mL of Glacial Acetic Acid.

-

Scientist's Note: Ensure complete dissolution before adding bromine to avoid heterogeneous "hot spots" that lead to impurities.

-

-

Controlled Addition (0–15 °C):

-

Cool the solution to ~10°C using an ice/water bath.

-

Dilute the Bromine (21.7 g) in 20 mL of Acetic Acid.

-

Add the Br₂ solution dropwise over 45 minutes.

-

Observation: The solution will turn from colorless/pale yellow to deep orange/red.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 3–4 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The starting material (Rf ~0.6) should disappear. The mono-bromo intermediate appears first, followed by the di-bromo product (lower Rf due to increased mass/polarity balance).

-

-

Quenching & Isolation:

-

Pour the reaction mixture into 500 mL of ice-cold water containing 5g of Sodium Bisulfite (to neutralize excess Br₂).

-

Result: A thick, off-white to beige precipitate will form immediately.

-

Stir for 30 minutes to ensure all trapped bromine is reduced.

-

-

Purification:

-

Filter the solid using a Buchner funnel. Wash efficiently with water (3 x 50 mL) to remove acetic acid.

-

Recrystallization: Dissolve the crude solid in hot Ethanol (or an EtOH/Water mix). Allow to cool slowly to 4°C.

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Characterization & Validation

To certify the identity of CAS 27761-65-5, you must validate the substitution pattern. The key indicator is the ¹H-NMR integration and splitting .

| Analytical Method | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.85 ppm (s, 1H) | The C5-H proton. It appears as a singlet because it has no adjacent protons (C4 is Br, C6 is Cl). |

| δ ~5.60 ppm (s, 2H) | The -NH₂ protons. Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | 6 distinct carbon signals | Confirms the asymmetry of the molecule (unlike the symmetric 2,6-dibromo-4-chloro isomer). |

| Mass Spectrometry (GC-MS) | M+ peaks at 317, 319, 321, 323 | Characteristic isotope pattern for Cl₂Br₂ . The "picket fence" pattern confirms the presence of 4 halogen atoms. |

Critical Quality Attribute (CQA): Isomer Differentiation

Common errors involve confusing this target with 4-bromo-2,6-dichloroaniline (CAS 697-88-1).

-

Target (27761-65-5): 1 aromatic proton (Singlet).

-

Isomer (697-88-1): 2 aromatic protons (Singlet, integration 2H).

-

Always integrate the aromatic region relative to the amine to confirm the 1:2 ratio.

Safety & Handling

-

Hazard Class: Irritant / Toxic.[1]

-

Specific Risk: Poly-halogenated anilines can be absorbed through the skin and may induce methemoglobinemia.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle all solids in a fume hood to avoid dust inhalation.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

-

PubChem Database. "2,4-Dibromo-3,6-dichloroaniline (CID 262511).

-

[Link]

-

- Sigma-Aldrich.

-

Organic Syntheses. "General Methods for Bromination of Anilines." Org.[2][3][4] Synth. Coll. Vol. 2, p.196. (Foundational methodology for aniline halogenation).

-

[Link]

-

- ChemicalBook. "CAS 27761-65-5 Properties and Suppliers."

Sources

2,4-Dibromo-3,6-dichloroaniline physical properties

[1][2]

Executive Summary & Chemical Identity

2,4-Dibromo-3,6-dichloroaniline is a tetra-substituted aniline derivative characterized by significant steric crowding and high lipophilicity. It serves as a critical scaffold in medicinal chemistry, particularly for modulating the electronic properties of drug candidates without altering the core pharmacophore significantly. Due to the directing effects of the amino group, it is most commonly synthesized via the bromination of 2,5-dichloroaniline.[1]

Nomenclature & Identification

| Parameter | Details |

| IUPAC Name | 2,4-Dibromo-3,6-dichloroaniline |

| Common Synonyms | 4,6-Dibromo-2,5-dichloroaniline (based on precursor numbering); 1-Amino-2,4-dibromo-3,6-dichlorobenzene |

| CAS Registry Number | 27761-65-5 |

| Molecular Formula | C₆H₃Br₂Cl₂N |

| Molecular Weight | 319.81 g/mol |

| SMILES | Nc1c(Cl)c(Br)c(Cl)c1Br |

Note on Numbering: The IUPAC name "2,4-Dibromo-3,6-dichloroaniline" is preferred as it assigns the lowest possible locants to the substituents (2,3,4,6). However, in synthetic literature starting from 2,5-dichloroaniline, the product is frequently referred to as 4,6-dibromo-2,5-dichloroaniline . Both names refer to the identical chemical structure.

Physical & Chemical Properties

The following data aggregates experimental reports and high-fidelity predictive models (ACD/Labs, EPI Suite) for CAS 27761-65-5.

Physiochemical Profile

| Property | Value / Range | Source/Note |

| Physical State | Solid (Crystalline powder) | Experimental |

| Color | Off-white to beige/brown | Oxidizes upon air exposure |

| Melting Point | 104 – 108 °C | Analogous isomer data* |

| Boiling Point | 321.6 °C (at 760 mmHg) | Predicted |

| Density | 2.16 ± 0.1 g/cm³ | Predicted |

| Flash Point | > 100 °C | Safety Data |

| pKa (Conjugate Acid) | ~ -1.0 to -0.2 | Predicted (Weakly basic due to EWGs**) |

| LogP (Octanol/Water) | 4.35 ± 0.4 | Predicted (Highly Lipophilic) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate | Experimental |

*Note: Exact experimental melting point varies by purity and polymorph; range based on the structurally identical 4,6-dibromo-2,5-dichloroaniline reported in synthesis. **EWG: Electron Withdrawing Group (Halogens significantly reduce the basicity of the amine).

Synthesis & Purification Protocols

The most robust synthetic route involves the electrophilic aromatic substitution (bromination) of commercially available 2,5-dichloroaniline . The amino group (-NH₂) acts as a strong activating group, directing the incoming bromine atoms to the ortho and para positions relative to itself.[1]

Reaction Logic[10]

-

Precursor : 2,5-Dichloroaniline (Positions 3, 4, and 6 are open).

-

Directing Effects :

-

-NH₂ (C1) : Directs to C2, C4, C6. (C2 is blocked by Cl).

-

-Cl (C2, C5) : Weakly deactivating, directs ortho/para.

-

-

Substitution Sequence :

-

First Bromination: Occurs at C4 (Para to -NH₂, sterically less hindered than C6).

-

Second Bromination: Occurs at C6 (Ortho to -NH₂).

-

Result : 2,5-Dichloro-4,6-dibromoaniline (equivalent to 2,4-Dibromo-3,6-dichloroaniline).[2]

-

Experimental Protocol

Reagents: 2,5-Dichloroaniline (1.0 eq), N-Bromosuccinimide (NBS) (2.2 eq) or Br₂ (2.2 eq), Glacial Acetic Acid (Solvent).

-

Dissolution : Dissolve 10.0 g of 2,5-dichloroaniline in 100 mL of glacial acetic acid in a round-bottom flask.

-

Bromination :

-

Option A (NBS): Add NBS portion-wise at room temperature to prevent exotherm.

-

Option B (Br₂): Add liquid bromine dropwise while maintaining temperature < 30°C.

-

-

Reaction : Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) for the disappearance of the mono-brominated intermediate.

-

Quenching : Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

-

Isolation : Filter the resulting precipitate.[3] Wash with water (3 x 50 mL) to remove acid and succinimide byproducts.

-

Purification : Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Petroleum Ether/DCM) to yield the target as off-white needles.

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis pathway from 2,5-dichloroaniline via electrophilic aromatic substitution.

Structural Characterization

Validation of the structure requires confirming the loss of two aromatic protons and the retention of the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)[3][8]

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 4.50–5.00 ppm (Broad s, 2H) : Amine protons (-NH₂). Shift varies with concentration and solvent.

-

δ 7.55 ppm (s, 1H) : Aromatic proton at C5 .

-

Analysis: The spectrum must show a singlet in the aromatic region. The presence of doublets indicates incomplete bromination or incorrect regioselectivity.

-

Mass Spectrometry (MS)

-

Ionization : ESI+ or EI.

-

Pattern : The compound contains 2 Chlorine atoms and 2 Bromine atoms, creating a distinct isotopic envelope.

-

Molecular Ion (M+) : ~319 (based on ⁷⁹Br, ³⁵Cl).

-

Isotope Peaks : Expect a complex cluster at M, M+2, M+4, M+6, M+8 due to the natural abundance of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:1).

-

Base Peak : Often [M-Br]⁺ or [M-H]⁺ depending on conditions.

-

Infrared Spectroscopy (IR)

-

3400–3300 cm⁻¹ : N-H stretching (Primary amine doublet).

-

1620 cm⁻¹ : N-H bending.

-

1000–600 cm⁻¹ : C-Cl and C-Br stretching vibrations (Fingerprint region).

Applications in Drug Development

2,4-Dibromo-3,6-dichloroaniline is primarily utilized as an intermediate in the synthesis of Protein Kinase Inhibitors .

-

Scaffold Utility : The polyhalogenated ring provides a dense, electron-deficient scaffold that can engage in halogen bonding within enzyme active sites.

-

Metabolic Stability : The complete substitution of the ortho and para positions relative to the amine blocks metabolic hydroxylation, enhancing the in vivo half-life of derived drugs.

-

Sandmeyer Reactions : The amino group can be converted to other functionalities (e.g., -CN, -I, -OH) via diazonium salts, allowing access to 1,2,4,5-tetra-substituted benzenes.

Safety & Handling (SDS Highlights)

-

Hazard Classification : Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

-

Specific Risk : Methemoglobinemia . Like many anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Handling :

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dark place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of the solid).

-

References

-

ChemicalBook . (2025). 2,4-Dibromo-3,6-dichloroaniline (CAS 27761-65-5) Physical Properties and Supplier Data. Retrieved from

-

PubChem . (2025).[4] Compound Summary: 2,5-Dichloroaniline (Precursor Data). National Library of Medicine. Retrieved from

-

Organic Syntheses . (1940). General Methods for Bromination of Anilines. Org. Synth. 20, 113. (Adapted methodology). Retrieved from

-

Google Patents . (2013). Patent US8501758B2: Compounds and compositions as protein kinase inhibitors. (Cites use as intermediate). Retrieved from

2,4-Dibromo-3,6-dichloroaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3,6-dichloroaniline is a halogenated aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of more complex molecules. The presence of both bromine and chlorine atoms at specific positions offers distinct reactivity, allowing for selective functionalization and the introduction of diverse pharmacophores. This guide provides an in-depth overview of the core physicochemical properties, synthesis, analytical characterization, and potential applications of 2,4-dibromo-3,6-dichloroaniline, with a focus on its relevance to researchers in the pharmaceutical sciences.

Halogenated anilines, in general, are crucial building blocks in the preparation of a wide array of biologically active compounds.[1][2] They are precursors to pharmaceuticals, agrochemicals, and dyes.[2] The specific substitution pattern of 2,4-dibromo-3,6-dichloroaniline makes it a unique starting material for creating novel molecular architectures with potential therapeutic value.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

Molecular Weight and Structure

The molecular formula for 2,4-Dibromo-3,6-dichloroaniline is C₆H₃Br₂Cl₂N, and its molecular weight is 319.812 g/mol .

Structure:

Caption: Chemical structure of 2,4-Dibromo-3,6-dichloroaniline.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 319.812 g/mol | |

| Molecular Formula | C₆H₃Br₂Cl₂N | |

| CAS Number | 27761-65-5 |

This table summarizes key quantitative data for easy reference.

Synthesis and Purification

For instance, the synthesis of 2,6-dichloroaniline can be achieved through the chlorination of sulfanilic acid followed by desulfonation.[3][4] A similar strategy involving bromination and chlorination steps could potentially be adapted for the synthesis of 2,4-dibromo-3,6-dichloroaniline. The synthesis of 2,6-dichloro-4-bromoanilides involves reacting a 4-bromoanilide with chlorine in a buffered solvent system.[5][6]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a polysubstituted aniline, highlighting the key stages that would likely be involved in the preparation of 2,4-dibromo-3,6-dichloroaniline.

Caption: Conceptual workflow for the synthesis of 2,4-Dibromo-3,6-dichloroaniline.

Purification Protocols

Purification of the final product is a critical step to ensure high purity for subsequent applications. Common techniques for purifying solid organic compounds include:

-

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

-

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase.[7]

The choice of purification method will depend on the nature and quantity of the impurities present.

Analytical Characterization

Confirmation of the structure and purity of the synthesized 2,4-dibromo-3,6-dichloroaniline is essential. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

-

Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its molecular weight. The isotopic pattern observed in the mass spectrum can also confirm the presence and number of bromine and chlorine atoms due to their characteristic isotopic abundances.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine group and the C-X (halogen) bonds.

Chromatographic Methods

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and to separate it from any volatile impurities.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity assessment and can also be used for preparative purification. HPLC coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive method for the detection and quantification of aniline derivatives.[9][10]

Applications in Drug Discovery and Development

Halogenated anilines are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For example, halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific interactions with biological targets.

Aniline derivatives have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[1] Chloro-aniline derivatives, in particular, have been explored as antibacterial agents.[1]

The unique substitution pattern of 2,4-dibromo-3,6-dichloroaniline makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery campaigns. The differential reactivity of the bromine and chlorine atoms can be exploited to introduce a variety of substituents, leading to a diverse set of novel chemical entities.

Potential Therapeutic Areas

While specific applications of 2,4-dibromo-3,6-dichloroaniline are not extensively documented in the provided search results, its structural motifs are found in compounds investigated for various therapeutic indications. For instance, inhibitors of dihydroorotate dehydrogenase, which have been explored for the treatment of autoimmune diseases and cancer, sometimes feature halogenated aromatic moieties.[11]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 2,4-dibromo-3,6-dichloroaniline. While specific toxicity data for this compound is not available, related halogenated anilines are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12] It is therefore crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2,4-Dibromo-3,6-dichloroaniline is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure and the presence of multiple reactive sites provide a platform for the creation of novel and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its core properties, synthesis, analysis, and potential applications, offering a valuable resource for researchers working with this and related compounds. A thorough understanding of its chemistry and safe handling practices is paramount to its successful application in the laboratory.

References

-

Wikipedia. 2,4-Dichloroaniline. Available from: [Link]

-

Chemsrc. 2,4-Dibromoaniline | CAS#:615-57-6. Available from: [Link]

- de Oliveira, R. B., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel). 2021;14(11):1169.

- Kumar, A., et al. Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Infectious Disorders - Drug Targets. 2023;23(5):e230425216113.

-

PubChem. 4-Bromo-2,6-dichloroaniline. Available from: [Link]

- Seikel, M. K. 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses. 1944;24:47.

-

Organic Syntheses Procedure. Available from: [Link]

- U.S. Environmental Protection Agency.

- Google Patents. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

- Meanwell, N. A. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2021;64(10):6711-6770.

- Google Patents. CN1357533A - Prepn. of 2,6-dibromo aniline.

- Wang, Y., et al. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. 2022;11(15):2253.

-

Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. Available from: [Link]

- Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. 2010.

-

European Patent Office. Process for the preparation of 2,6-dichloro-4-bromoanilides - EP 0727412 A2. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. CAS 874-18-0: 2,4-Dibromo-6-chloroaniline | CymitQuimica [cymitquimica.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. echemi.com [echemi.com]

- 8. epa.gov [epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. jelsciences.com [jelsciences.com]

- 12. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dibromo-3,6-dichloroaniline synthesis pathway

This guide details the synthesis of 2,4-Dibromo-3,6-dichloroaniline (CAS 27761-65-5), a highly functionalized aniline derivative used as an intermediate in the development of agrochemicals and bioactive heterocyclic compounds.

The synthesis leverages the strong ortho/para directing effects of the amino group on the commercially available precursor, 2,5-dichloroaniline , to achieve regioselective exhaustive bromination.

Part 1: Strategic Analysis & Retrosynthesis

The Target Structure & Nomenclature Paradox

To synthesize 2,4-Dibromo-3,6-dichloroaniline , one must first understand its structural numbering. The name implies a benzene ring substituted as follows:

-

Position 1 : Amino group (

) -

Positions 2, 4 : Bromine atoms (

)[1][2][3][4][5][6] -

Positions 3, 6 : Chlorine atoms (

)[1][2][3][4] -

Position 5 : Hydrogen atom (

)

Retrosynthetic Logic: If we remove the bromine atoms (the last groups added via electrophilic substitution), we are left with an aniline having chlorines at positions that correspond to the original substrate.

-

Removing Br at 2 and 4 leaves chlorines at 3 and 6 .

-

1-Amino-3,6-dichlorobenzene is chemically equivalent to 2,5-dichloroaniline (due to lowest locant numbering rules: 1,2,5 < 1,3,6).

Therefore, the starting material is 2,5-Dichloroaniline (CAS 95-82-9).[7]

Reaction Pathway

The synthesis proceeds via Electrophilic Aromatic Substitution (

-

Directing Effects : The amino group (

) is a strong activator and directs incoming electrophiles to the ortho and para positions relative to itself.[9] The chlorine atoms are deactivators but also ortho/para directors. -

Regioselectivity :

-

The

group at position 1 strongly activates positions 2, 4, and 6 . -

Position 2 is blocked by a Chlorine atom.

-

Positions 4 and 6 are open and sterically accessible.

-

-

Outcome : Bromination occurs at positions 4 and 6 of the 2,5-dichloroaniline scaffold.[10]

Part 2: Synthesis Protocol

Materials & Reagents

| Component | Grade | Role |

| 2,5-Dichloroaniline | >98% | Substrate |

| Bromine ( | Reagent | Electrophile Source |

| Glacial Acetic Acid | ACS | Solvent |

| Sodium Bisulfite ( | Tech | Quenching Agent |

| Ethanol (95%) | ACS | Recrystallization Solvent |

Experimental Workflow

Step 1: Solvation

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr gas).

-

Charge the flask with 16.2 g (100 mmol) of 2,5-dichloroaniline .

-

Add 150 mL of Glacial Acetic Acid . Stir at room temperature until fully dissolved. Note: Warming to 40°C may speed up dissolution.

Step 2: Bromination

-

Charge the addition funnel with 33.6 g (10.8 mL, 210 mmol) of elemental Bromine dissolved in 20 mL of Glacial Acetic Acid .

-

Cool the reaction flask to 15–20°C using a water bath.

-

Add the Bromine solution dropwise over 45–60 minutes .

-

Observation: The solution will turn dark orange/red. A precipitate may begin to form as the di-bromo product accumulates.

-

Control: Maintain temperature below 30°C to prevent oxidation of the amine.

-

-

After addition is complete, remove the bath and stir at room temperature for 2 hours .

Step 3: Quenching & Isolation

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

If the mixture remains dark orange (excess bromine), add 10% Sodium Bisulfite solution dropwise until the color fades to a pale yellow/white.

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

Step 4: Purification

-

Transfer the crude solid to a flask and add Ethanol (approx. 10 mL per gram of solid) .

-

Heat to reflux until dissolved. If insoluble particles remain, filter hot.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Filter the crystalline product and dry in a vacuum oven at 50°C.

Target Yield : 85–92% Appearance : White to off-white needles. Melting Point : Expect >90°C (Specific literature values vary by crystal form, typically higher than mono-bromo analogs).

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the transformation logic, highlighting the renumbering step that often confuses researchers.

Caption: Synthesis pathway showing the electrophilic substitution logic and the critical IUPAC renumbering step that defines the target CAS.

Part 4: Safety & Handling

-

Bromine (

) : Highly corrosive and volatile. Causes severe skin burns and respiratory damage. Must be handled in a fume hood. Use glass or Teflon equipment; bromine attacks rubber. -

Anilines : Toxic by inhalation, ingestion, and skin absorption. Potential methemoglobinemia agents.[5][11] Wear nitrile gloves and long sleeves.

-

Reaction Exotherm : The bromination is exothermic. Failure to control temperature can lead to runaway oxidation (tars) or vaporization of bromine.

References

-

ChemicalBook . 2,4-Dibromo-3,6-dichloroaniline (CAS 27761-65-5) Product & Synthesis Information. Retrieved from

-

National Center for Biotechnology Information (PubChem) . 2,5-Dichloroaniline (CAS 95-82-9) Compound Summary. Retrieved from

-

ChemSrc . 2,4-Dibromo-3,6-dichloroaniline Physicochemical Properties. Retrieved from

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

Sources

- 1. EP2727918B1 - Compounds and Compositions as Protein Kinase Inhibitors - Google Patents [patents.google.com]

- 2. US9593099B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 4. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 2,5-Dichloroaniline | CAS#:95-82-9 | Chemsrc [chemsrc.com]

- 8. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. Khan Academy [khanacademy.org]

- 10. lookchem.com [lookchem.com]

- 11. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Halogenated Anilines

This guide provides an in-depth exploration of the biological activities of halogenated anilines, a class of compounds with significant industrial applications and profound toxicological and pharmacological implications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their effects. Our focus is on providing not just data, but the causal connections that drive experimental design and interpretation in this critical area of chemical biology.

Introduction: The Dichotomous Nature of Halogenated Anilines

Halogenated anilines are aromatic amines characterized by one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) substituted on the aniline ring. Their chemical properties, conferred by the interplay between the electron-donating amino group and the electron-withdrawing halogen atoms, make them versatile intermediates in the synthesis of dyes, pesticides, polymers, and pharmaceuticals.[1] However, this chemical reactivity is also the basis for their significant biological activity, which ranges from severe toxicity to therapeutic potential.[2] Understanding this dichotomy is crucial for both mitigating their environmental and health risks and for harnessing their potential in medicine.

The widespread use of these compounds has led to their emergence as environmental pollutants, with concerns about their persistence and potential to form toxic disinfection byproducts.[3][4] From a toxicological standpoint, exposure to halogenated anilines can lead to a range of adverse health effects, including methemoglobinemia, hemolytic anemia, and carcinogenicity.[5] Conversely, the strategic incorporation of halogens into aniline-based molecules is a key strategy in drug discovery, enhancing properties like metabolic stability, membrane permeability, and binding affinity to therapeutic targets.[6][7] This guide will delve into the molecular underpinnings of these varied biological effects.

Mechanisms of Toxicity: From Metabolic Activation to Cellular Damage

The toxicity of halogenated anilines is not typically caused by the parent compound itself, but rather by its metabolic activation into reactive electrophilic intermediates.[8] This bioactivation is a critical concept for toxicologists and drug developers, as it highlights the importance of understanding a compound's metabolic fate.

Metabolic Activation Pathways

The primary route of bioactivation for halogenated anilines is N-oxidation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process generates N-hydroxyarylamines, which can undergo further transformation to form highly reactive nitrenium ions. These electrophilic species can then form covalent adducts with cellular nucleophiles, including DNA, RNA, and proteins, leading to cellular dysfunction and genotoxicity.

Another key metabolic pathway is ring hydroxylation, followed by conjugation reactions (e.g., sulfation and glucuronidation).[5] While often considered detoxification pathways, these processes can also contribute to toxicity, for instance, by creating metabolites that can be transported to other tissues, like the kidney, where they may exert toxic effects.[8]

Caption: A generalized workflow for assessing the in vitro biological activity of halogenated anilines.

Protocol: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. [9]It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [10] Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the halogenated aniline compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the treatment medium and add fresh medium containing MTT (typically 10% of the culture volume) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.

Protocol: In Vitro Metabolism using Liver Microsomes

In vitro metabolism studies using liver microsomes are essential for predicting a compound's metabolic fate and identifying potential reactive metabolites. Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes. [11][12] Principle: The halogenated aniline is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity). The reaction is stopped at various time points, and the disappearance of the parent compound and the formation of metabolites are quantified using analytical techniques like LC-MS/MS.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of the test compound, a suspension of liver microsomes (human or animal), and an NADPH-regenerating system or NADPH solution.

-

Incubation Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate Reaction: Add NADPH to the mixture to start the metabolic reaction.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile or methanol) to quench the reaction. The stop solution should contain an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analytical Quantification: Analyze the samples using a validated LC-MS/MS method to measure the concentration of the parent compound and identify and quantify any metabolites.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion and Future Perspectives

Halogenated anilines represent a fascinating and challenging class of compounds. Their biological activity is a complex interplay of their inherent chemical properties and their metabolic fate within a biological system. For toxicologists and environmental scientists, the focus remains on understanding and predicting their adverse effects to ensure human and environmental safety. For medicinal chemists and drug developers, the strategic use of halogenation on the aniline scaffold continues to be a powerful tool for creating novel therapeutics with improved efficacy and safety profiles.

Future research will undoubtedly focus on developing more predictive in silico models for toxicity, refining in vitro to in vivo extrapolation of metabolic data, and exploring novel applications of halogenated anilines in medicine. A deeper understanding of the specific enzyme isoforms involved in their metabolism and the precise molecular targets of their therapeutic and toxic actions will be key to unlocking their full potential while minimizing their risks.

References

- Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101.

- Chen, G., et al. (2014). Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis.

- ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.

- Drug Design Org. (2005).

- Boya, B. R., Lee, J.-H., & Lee, J. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Microbial Biotechnology, 18(5).

- MDPI. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)

- Chen, C.-Y., et al. (2007). Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. Environmental Toxicology and Chemistry, 26(5).

- Schultz, T. W., & Cronin, M. T. D. (1997). Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols.

- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2024). Crystal Growth & Design.

- ACS Publications. (2026).

- Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). NIH.

- ResearchGate. (n.d.). Toxicity of anilines to the four test species ( EC 50 values obtained in.

- Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE P

- In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed.

- National Toxicology Program. (1993). TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). NIH.

- Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.

- Analytical methods for the determination of halogens in bioanalytical sciences: a review.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). NIH.

- ResearchGate. (2025). (PDF)

- Abcam. (n.d.). MTT assay protocol.

- ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter...

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- ResearchGate. (2025). (PDF) Toxicology laboratory analysis and human exposure to p-chloroaniline.

- Aniline Acute Exposure Guideline Levels. NCBI - NIH.

- Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015).

- SIAM 10, 15-17 March 2000 DE:EU 1 SIDS INITIAL ASSESSMENT PROFILE CAS No. 62-53-3 Chemical Name Aniline Structural Formula.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017).

- The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.

- Halogenated aniline and method for producing same. (n.d.).

- 4-Chloroaniline. (n.d.). PubChem.

- Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide. (n.d.). Benchchem.

- ResearchGate. (2025). (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.

- Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.).

- CLYTE Technologies. (2025).

- ResearchGate. (n.d.).

- Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.).

- “How Toxic Is Toxic?”.

- Malerba, I., et al. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors. Toxicological Sciences, 69(2).

- Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023). MDPI.

- University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.

- Discovery Life Sciences. (n.d.).

- Guidance for Setting Occupational Exposure Limits: Emphasis on D

- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. news.umich.edu [news.umich.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats [mdpi.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. mdpi.com [mdpi.com]

- 12. dls.com [dls.com]

Theoretical Characterization Framework for 2,4-Dibromo-3,6-dichloroaniline: From Quantum Mechanics to Drug Design

[1]

Executive Summary & Strategic Importance

2,4-Dibromo-3,6-dichloroaniline is a highly functionalized halogenated aniline derivative.[1][2] While historically utilized in dye synthesis, its modern significance lies in medicinal chemistry, specifically as a scaffold for Type II kinase inhibitors (e.g., targeting B-Raf V600E mutations in oncology) [1].

The molecule is characterized by a "tetrasubstituted" aromatic core, leaving only the C5 position unsubstituted.[1] This unique substitution pattern creates a distinct electronic environment:

-

Steric Crowding: The amine group at C1 is flanked by Bromine (C2) and Chlorine (C6), forcing the nitrogen lone pair out of planarity (decoupling resonance).[1]

-

Sigma-Hole Potential: The para-Bromine (C4) and meta-Chlorine (C3) atoms serve as potent halogen-bond donors, critical for binding affinity in hydrophobic protein pockets.[1]

This guide outlines the theoretical framework for characterizing this molecule, moving from Density Functional Theory (DFT) optimization to molecular docking simulations.[1][3]

Computational Methodology: The "In Silico" Protocol[1]

To ensure data reliability, researchers must move beyond standard B3LYP functionals, which often fail to capture the dispersive forces critical in halogenated systems.[1]

Recommended Level of Theory

For this specific molecule, the following computational setup is required to validate electronic and geometric properties:

| Parameter | Recommended Setting | Scientific Rationale |

| Functional | M06-2X or ωB97X-D | Standard B3LYP underestimates halogen bonding (dispersion).[1] M06-2X captures non-covalent interactions essential for the Br/Cl substituents.[1] |

| Basis Set | 6-311++G(d,p) or def2-TZVP | Diffuse functions (++) are mandatory for accurate description of the electron-rich lone pairs on the four halogen atoms.[1] |

| Solvation | SMD (Water/DMSO) | The PCM/SMD model corrects for the dielectric environment, crucial for predicting pKa and solubility.[1] |

| Frequency | Harmonic approx. | Required to verify the stationary point (0 imaginary frequencies) and correct Zero-Point Energy (ZPE). |

Workflow Visualization

The following diagram details the logical flow for the theoretical characterization of the target molecule.

Figure 1: Step-by-step computational workflow for validating the electronic structure of polyhalogenated anilines.

Structural & Electronic Analysis

Geometric Distortion (The Ortho-Effect)

In 2,4-Dibromo-3,6-dichloroaniline, the amine group (-NH₂) is flanked by a bulky Bromine at position 2 and a Chlorine at position 6.[1] Theoretical studies on similar congeners (e.g., 2,6-dibromo-4-chloroaniline) suggest that the amine group will not be planar with the benzene ring [2].[1]

-

Prediction: The H-N-H plane will exhibit a pyramidalization angle (

) > 20° relative to the aromatic plane.[1] -

Consequence: This decoupling reduces the donation of the Nitrogen lone pair into the ring (

-resonance), making the amine more basic than typical poly-halogenated anilines, but sterically hindered from reacting.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis is critical to quantify the "resonance inhibition."[1]

-

Target Interaction: Look for the

interaction energy ( -

Expected Result: Due to the twist induced by 2-Br and 6-Cl, this stabilization energy will be significantly lower (< 15 kcal/mol) compared to unsubstituted aniline (~24 kcal/mol).[1]

Molecular Electrostatic Potential (MEP) & Sigma Holes

For drug development, the distribution of charge is paramount.[1]

Pharmaceutical Application: Kinase Inhibition[4][5]

The specific substitution pattern of 2,4-Dibromo-3,6-dichloroaniline makes it a highly specific fragment for B-Raf kinase inhibitors (e.g., Dabrafenib analogs).[1]

The Halogen Bond Mechanism

In the ATP-binding pocket of kinases, the "hinge region" often contains carbonyl backbone oxygens.[1]

-

Mechanism: The C4-Bromine of the aniline acts as a Lewis Acid (Sigma Hole donor).[1]

-

Target: The Carbonyl Oxygen of the protein backbone acts as the Lewis Base.[1]

-

Geometry: This interaction is strictly linear (

).[1]

Docking Simulation Protocol

When docking this molecule (or derivatives) into a protein structure (e.g., PDB ID: 4XV2), standard force fields (like AMBER or CHARMM) often treat halogens as purely hydrophobic spheres, missing the sigma hole.[1]

Corrective Protocol:

Synthesis Pathway (Theoretical Retrosynthesis)

Understanding the theoretical stability of intermediates helps optimize the synthesis.[1] The synthesis likely proceeds via electrophilic aromatic substitution, but the order is critical to achieve the 2,4-Br, 3,6-Cl pattern.[1]

Figure 2: Theoretical retrosynthetic analysis. Note: Direct bromination of 2,5-dichloroaniline typically yields 4-bromo or 4,6-dibromo derivatives.[1] Achieving the 2,4-dibromo-3,6-dichloro pattern requires careful control of directing groups.

Summary of Predicted Properties

Based on DFT studies of homologous tri-haloanilines [5], the following properties are predicted for 2,4-Dibromo-3,6-dichloroaniline:

| Property | Predicted Value | Method/Basis |

| Dipole Moment | 2.1 - 2.5 Debye | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.4 eV | M06-2X/def2-TZVP |

| LUMO Energy | -1.2 eV | M06-2X/def2-TZVP |

| Gap ( | ~5.2 eV | (Chemical Hardness indicator) |

| N-H Stretching | 3480, 3390 cm⁻¹ | Scaled Harmonic Frequencies |

| C-Br Bond Length | 1.89 Å | XRD/DFT Correlation |

References

-

Patent Literature: "Compounds and compositions as protein kinase inhibitors."[1] US Patent 9,850,230 B2. (2017).[1] Identifies 2,4-dibromo-3,6-dichloroaniline as a key intermediate for B-Raf V600E inhibitors.[1]

-

Structural Analog Analysis: Ali, U. S., et al. "2,6-Dibromo-4-chloroaniline."[1] Acta Crystallographica Section E, 68.6 (2012): o1863.[1] Provides X-ray diffraction data on the steric effects of ortho-halogenation.[1]

-

Halogen Bonding Theory: Politzer, P., et al.[1] "The σ-hole and its role in halogen bonding." Journal of Molecular Modeling, 13.2 (2007): 305-311.[1] Theoretical basis for the C4-Br interaction.[1]

-

Docking Methodology: Al-Otaibi, J. S., et al. "DFT computational study of trihalogenated aniline derivative's adsorption."[1][4] Journal of Biomolecular Structure and Dynamics, 40.19 (2022).[1][4] Validates DFT methods for polyhalogenated anilines.

-

Vibrational Spectroscopy: "Density functional theory study of the substituent effect... in halosubstituted anilines." ResearchGate. (2025).[1][5][6] Comparative DFT data for Cl/Br substituted anilines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]

- 3. worldscientific.com [worldscientific.com]

- 4. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate of Brominated Organic Compounds

This guide provides a comprehensive technical overview of the environmental fate of brominated organic compounds (BOCs), with a particular focus on brominated flame retardants (BFRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the sources, transport, transformation, and toxicological implications of these ubiquitous environmental contaminants. The content is structured to provide not only a thorough understanding of the subject but also actionable insights into experimental design and data interpretation in this field.

Introduction: The Pervasive Challenge of Brominated Organic Compounds

Brominated organic compounds represent a diverse class of chemicals extensively used in a myriad of industrial and consumer products to enhance fire safety.[1][2] The largest market group of flame retardants is the brominated flame retardants (BFRs).[1] These compounds are incorporated into plastics, textiles, electronics, and furniture.[1][2][3] While effective in their primary function, many BFRs are persistent, bioaccumulative, and toxic, posing significant risks to environmental and human health.[1][4] This guide delves into the complex journey of these compounds through the environment, from their release to their ultimate fate.

The primary classes of BFRs that have been focal points of environmental research include:

-

Polybrominated Diphenyl Ethers (PBDEs): Widely used in plastics and foams.

-

Hexabromocyclododecanes (HBCDs): Primarily used in thermal insulation foams.

-

Tetrabromobisphenol A (TBBPA): A common reactive and additive flame retardant in circuit boards and plastics.[5]

Understanding the environmental fate of these compounds is paramount for assessing their risk, developing effective remediation strategies, and informing the design of safer alternatives.

Sources and Environmental Release Mechanisms

The journey of BFRs into the environment is a multifaceted process that occurs throughout their lifecycle.[5] Emissions can be categorized into three main stages: manufacturing and processing, product service life, and disposal.

2.1 Industrial Emissions: Manufacturing facilities that produce BFRs or incorporate them into products can release these compounds into the environment through wastewater discharges and atmospheric emissions.[1]

2.2 Leaching and Volatilization from Consumer Products: Additive BFRs, which are not chemically bound to the polymer matrix, are particularly prone to leaching and volatilizing from products during their use.[1][2] This leads to the contamination of indoor environments, with house dust being a significant reservoir and a primary route of human exposure.[3][4] Ingestion of contaminated dust accounts for a substantial portion of total PBDE exposure.[3]

2.3 End-of-Life and Waste Disposal: The disposal of products containing BFRs in landfills is a major source of environmental contamination.[1][6] These compounds can leach from landfills into the surrounding soil and groundwater.[6] Furthermore, the informal recycling of electronic waste (e-waste), particularly in developing countries, leads to significant localized contamination.[4][6]

Experimental Protocol: Quantification of BFRs in Indoor Dust

Objective: To determine the concentration of various BFR congeners in indoor dust samples, providing an estimate of potential human exposure.

Methodology Rationale: This protocol employs Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like BFRs.[7] The choice of a specific ionization technique (e.g., Electron Capture Negative Ionization - ECNI) can significantly enhance sensitivity for polybrominated compounds.[8]

Step-by-Step Protocol:

-

Sample Collection:

-

Collect dust samples from indoor environments using a high-volume small surface sampler or by collecting dust from vacuum cleaner bags.

-

Store samples in clean, pre-rinsed glass jars at -20°C until analysis.

-

-

Sample Preparation and Extraction:

-

Sieve the dust sample to obtain a uniform particle size.

-

Accurately weigh approximately 0.5 g of the sieved dust into an extraction thimble.

-

Spike the sample with a known amount of isotopically labeled internal standards (e.g., ¹³C-PBDEs) to correct for matrix effects and analytical variability.

-

Perform Soxhlet extraction for 16-24 hours using a suitable solvent mixture (e.g., hexane:dichloromethane, 1:1 v/v).

-

-

Extract Cleanup:

-

Concentrate the extract using a rotary evaporator.

-

Perform multi-step cleanup using solid-phase extraction (SPE) cartridges (e.g., silica gel, Florisil) to remove interfering compounds. Elute the BFR fraction with an appropriate solvent.

-

-

Instrumental Analysis:

-

Analyze the cleaned extract using a high-resolution GC coupled with a high-resolution MS (HRGC-HRMS) or a GC with a tandem MS (GC-MS/MS) for optimal sensitivity and selectivity.

-

Use a capillary column suitable for separating BFR congeners (e.g., DB-5ms).

-

Quantify the target BFRs using the isotope dilution method.

-

Self-Validation: The inclusion of isotopically labeled internal standards at the beginning of the sample preparation process is a critical self-validating step. Consistent recovery of these standards across a batch of samples indicates the reliability and robustness of the extraction and cleanup procedure.

Environmental Transport and Distribution

Once released, BFRs undergo various transport processes that lead to their widespread distribution in the environment, including in remote regions like the Arctic.[5]

3.1 Atmospheric Transport: Volatilization from products and industrial sources allows BFRs to enter the atmosphere.[5] They can exist in the gas phase or be adsorbed onto airborne particulate matter.[1] Long-range atmospheric transport is a key mechanism for the global distribution of these compounds.[5]

3.2 Aquatic Transport: BFRs enter aquatic systems through industrial effluents, surface runoff from contaminated land, and atmospheric deposition.[1][9] Due to their high hydrophobicity, they tend to partition from the water column to sediment, which acts as a major environmental sink.[9][10]

3.3 Terrestrial Transport: In terrestrial environments, BFRs are primarily associated with soil and organic matter.[11] Their mobility in soil is generally low due to strong sorption to organic carbon. However, transport can occur through soil erosion and leaching to groundwater, particularly for less hydrophobic compounds.

Visualization of BFR Environmental Cycling

Caption: A simplified diagram illustrating the major pathways of brominated flame retardant (BFR) transport and distribution in the environment.

Environmental Transformation Processes

Contrary to the initial belief of their extreme persistence, BFRs can undergo transformation in the environment through both abiotic and biotic processes.[1]

4.1 Abiotic Degradation:

4.1.1 Photodegradation: Photodegradation, or photolysis, is a significant abiotic transformation pathway for BFRs, particularly for PBDEs.[12][13] This process involves the cleavage of carbon-bromine bonds upon exposure to sunlight, leading to the formation of lower-brominated congeners.[12] Reductive debromination is a primary mechanism in direct photolysis.[12] The kinetics of photodegradation are influenced by factors such as the number and position of bromine atoms on the molecule and the environmental matrix (e.g., water, soil, or air).[12]

4.1.2 Thermal Degradation: At elevated temperatures, such as those encountered during e-waste recycling or accidental fires, BFRs can degrade to form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic compounds.

4.2 Biotic Degradation (Biodegradation): Microbial degradation is a key process that determines the ultimate fate of many organic pollutants, including BFRs.[14][15]

4.2.1 Anaerobic Biodegradation: Under anaerobic conditions, such as in sediments and sludge, reductive debromination is the primary biodegradation pathway for highly brominated BFRs.[6][16] Anaerobic bacteria can use these compounds as electron acceptors, sequentially removing bromine atoms.[16] This process is crucial as it can transform highly brominated, less bioavailable congeners into lower-brominated forms that may be more mobile or susceptible to further degradation.[6]

4.2.2 Aerobic Biodegradation: Aerobic biodegradation of BFRs is generally slower, especially for highly brominated congeners.[16] However, some aerobic bacteria can degrade lower-brominated BFRs through oxidative mechanisms.[16][17] This often involves the cleavage of the ether bond in PBDEs, leading to the complete mineralization of the compound.[16] A sequential anaerobic-aerobic treatment approach has been proposed for the complete destruction of PBDEs.[16]

Enzymatic Mechanisms of Dehalogenation

The microbial degradation of halogenated organic compounds involves several enzymatic mechanisms.[14][18] The key process is dehalogenation, the cleavage of the carbon-halogen bond.[14] This can occur through:

-

Hydrolysis: Replacement of a halogen with a hydroxyl group.

-

Reduction: Replacement of a halogen with a hydrogen atom.

-

Oxygen-dependent mechanisms: Incorporation of oxygen into the substrate, catalyzed by monooxygenases or dioxygenases.[14]

Experimental Protocol: Assessing Biodegradation Potential using Compound-Specific Isotope Analysis (CSIA)

Objective: To investigate the biodegradation of a specific BFR in a microbial consortium and to elucidate the degradation mechanism.

Methodology Rationale: CSIA is a powerful tool to track the biodegradation of contaminants.[14] As microorganisms preferentially metabolize molecules with lighter isotopes (e.g., ¹²C over ¹³C), the remaining pool of the contaminant becomes enriched in the heavier isotope.[14][18] The magnitude of this isotopic fractionation is characteristic of the specific enzymatic reaction mechanism.[14][17]

Step-by-Step Protocol:

-

Microcosm Setup:

-

Establish anaerobic or aerobic microcosms using contaminated sediment or water as the inoculum.

-

Amend the microcosms with the target BFR at a known concentration.

-

Include sterile controls to account for abiotic losses.

-

-

Time-Course Sampling:

-

Sacrifice replicate microcosms at various time points over an extended incubation period.

-

Extract the BFR from the samples using an appropriate method (e.g., solid-phase extraction for water, pressurized liquid extraction for sediment).[14]

-

-

Concentration and Isotope Analysis:

-

Determine the concentration of the BFR in each sample using GC-MS.

-

Analyze the stable carbon and/or bromine isotope ratios of the BFR using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

-

-

Data Analysis:

-

Plot the change in concentration over time to determine the degradation rate.

-

Use the Rayleigh equation to relate the change in isotopic composition to the extent of degradation and calculate the isotopic enrichment factor (ε).[18]

-

Self-Validation: The observation of a systematic enrichment in the heavy isotope of the remaining BFR, concurrent with a decrease in its concentration, provides strong evidence for biodegradation. The absence of such enrichment in sterile controls confirms that the observed degradation is biologically mediated. A significant carbon isotope effect with no detectable bromine isotope enrichment can suggest that C-H bond cleavage is the rate-limiting step, rather than dehalogenation.[14][17]

Bioaccumulation and Trophic Transfer

Due to their lipophilic nature, BFRs have a high potential for bioaccumulation in living organisms.[1][4] They accumulate in fatty tissues and are biomagnified through the food web.[5]

5.1 Bioaccumulation in Aquatic Organisms: BFRs are readily taken up by aquatic organisms from the water and their diet.[10] This leads to high concentrations in fish, marine mammals, and birds, particularly those at higher trophic levels.[5]

5.2 Human Exposure and Body Burden: The primary routes of human exposure to BFRs are through diet (consumption of contaminated fish, meat, and dairy products) and ingestion of indoor dust.[3][19] These compounds have been detected in human blood, breast milk, and adipose tissue.[3]

Visualization of BFR Bioaccumulation in a Food Web

Sources

- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 4. Brominated flame retardants (BFRs): A review on environmental contamination in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emerald.com [emerald.com]

- 6. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 10. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oaepublish.com [oaepublish.com]

- 17. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dibromo-3,6-dichloroaniline

Abstract & Introduction

This document provides a detailed technical guide for the synthesis of 2,4-dibromo-3,6-dichloroaniline, a highly substituted aromatic amine valuable as an intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The protocol outlines the direct electrophilic bromination of 2,4-dichloroaniline. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and detail methods for purification and analytical characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the process chemistry.

The core of this synthesis is an electrophilic aromatic substitution reaction. The starting material, 2,4-dichloroaniline, possesses an amine (-NH₂) group, which is a powerful activating group, and two chloro (-Cl) groups, which are deactivating. The interplay of these substituents' directing effects governs the regioselectivity of the bromination. The strongly activating ortho-, para-directing nature of the amino group dominates, facilitating the introduction of two bromine atoms into the available ortho (C6) and meta (C3) positions relative to the amine, leading to the desired polysubstituted product.[1][2]

Reaction Mechanism and Rationale

The synthesis proceeds via a classic electrophilic aromatic substitution pathway. The rationale for this direct bromination approach hinges on the potent activating effect of the aniline's amino group, which is strong enough to overcome the deactivating nature of the two chlorine atoms and drive the reaction to completion without the need for a protecting group strategy, which is often employed to moderate reactivity.[1]

Mechanism:

-

Electrophile Generation: Molecular bromine (Br₂) is polarized, and in the presence of the electron-rich aniline ring, the electrophilic Br⁺ character is enhanced. A Lewis acid catalyst is typically not required due to the high activation of the substrate by the amino group.[3][4]

-

Nucleophilic Attack: The π-electrons of the aniline ring attack the electrophilic bromine atom. This attack is directed by the substituents. The -NH₂ group strongly directs incoming electrophiles to the ortho and para positions. With the para position (C4) blocked by a chlorine atom, the primary site of attack is the ortho position (C6).

-

Arenium Ion Intermediate: The attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, including onto the nitrogen atom, which provides significant stabilization.

-

Re-aromatization: A base (e.g., solvent, another aniline molecule) removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring. This step is fast.[3]

-

Second Bromination: The process repeats on the now monosubstituted ring (6-bromo-2,4-dichloroaniline). The remaining open position at C3 is activated by the ortho-, para-directing chloro groups and sufficiently activated by the powerful -NH₂ group to undergo a second bromination, yielding the final 2,4-dibromo-3,6-dichloroaniline product.

Caption: High-level workflow for the synthesis of 2,4-dibromo-3,6-dichloroaniline.

Experimental Protocol

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 2,4-Dichloroaniline | >98% | Sigma-Aldrich | Starting Material |

| Bromine (Br₂) | ACS Reagent, >99.5% | Sigma-Aldrich | Extremely Corrosive & Toxic |

| Glacial Acetic Acid | ACS Reagent, >99.7% | Fisher Scientific | Solvent |

| Sodium Bisulfite (NaHSO₃) | ACS Reagent | VWR | Quenching Agent |

| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | For neutralization |

| Ethanol (EtOH) | 200 Proof, Anhydrous | Pharmco-Aaper | Recrystallization Solvent |

| Deionized Water | N/A | In-house | |

| Equipment | |||

| 250 mL Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Addition funnel | |||

| Ice bath | |||

| Buchner funnel and filter flask | |||

| Standard laboratory glassware | |||

| Rotary evaporator |

Safety Precautions: A Critical Overview

-

Bromine: Liquid bromine is extremely corrosive, toxic upon inhalation, and can cause severe, slow-healing burns on skin contact.[5][6] All manipulations must be performed in a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).[7][8]

-

Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] Have a bromine spill kit (containing a neutralizing agent like sodium thiosulfate) readily available.

-

Chlorinated Anilines: These compounds are toxic and should be handled with care to avoid inhalation or skin contact.[8]

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.1 g (0.05 mol) of 2,4-dichloroaniline in 50 mL of glacial acetic acid. Stir until a clear solution is formed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Bromine Addition: In a 50 mL addition funnel, place 5.4 mL (16.8 g, 0.105 mol, 2.1 equivalents) of bromine. Add the bromine dropwise to the stirred aniline solution over a period of 45-60 minutes.

-

Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could lead to unwanted side products or oxidation.

-

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature while stirring for another 2-3 hours. The product may begin to precipitate as the hydrobromide salt.

-